1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2. This compound belongs to the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine can be synthesized through various synthetic routesThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolo[1,2-a]pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrrolo[1,2-a]pyrazine derivatives.
Substitution: Substituted pyrrolopyrazine derivatives with various functional groups.
Scientific Research Applications
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.
Industry: Used in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine involves its interaction with molecular targets and pathways in biological systems. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine.
6H-Pyrrolo[3,4-b]pyrazine: Another related heterocycle with distinct biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its 1,6-dimethyl substitution provides distinct chemical properties and reactivity compared to other pyrrolopyrazine derivatives .
Properties
IUPAC Name |
1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITTWWOXNOHVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403144 | |
Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138350-44-4 | |
Record name | 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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